molecular formula C26H23BrN4O4S B12025310 methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate CAS No. 618441-33-1

methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B12025310
CAS No.: 618441-33-1
M. Wt: 567.5 g/mol
InChI Key: LRTAVHBVBJXCNS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, typically using a brominating agent.

    Attachment of the methylphenoxy group: This step involves the reaction of the triazole intermediate with a methylphenoxy compound.

    Formation of the benzoate ester: The final step involves esterification to form the benzoate ester.

Chemical Reactions Analysis

Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Mechanism of Action

The mechanism of action of methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate can be compared with similar compounds such as:

Biological Activity

Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H21BrN4O2S
  • Molecular Weight : 461.38 g/mol
  • InChI : InChI=1S/C20H21BrN4O2S/c1-3-25-18(12-27-15-10-8-14(2)9-11-15)23-24-20(25)28-13-19(26)22-17-7-5-4-6-16(17)21/h4-11H,3,12-13H2,1-2H3,(H,22,26)

This compound contains a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Compound AHepG2 (liver cancer)1.61 ± 1.92
Compound BA431 (skin cancer)1.98 ± 1.22

The presence of the triazole moiety is critical for enhancing the cytotoxic effects against these cell lines. The SAR studies indicate that substituents on the phenyl rings significantly affect activity; for example, halogen substitutions enhance potency due to increased electron-withdrawing effects.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that compounds with similar structures possess activity against various bacterial strains. A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity. Compounds with similar structural features demonstrated effective protection in seizure models with median effective doses significantly lower than standard medications like ethosuximide.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted by Evren et al. synthesized several thiazole derivatives and tested their efficacy against HepG2 and A431 cell lines. Among these derivatives, one compound demonstrated IC50 values comparable to doxorubicin, indicating significant potential as a chemotherapeutic agent.
  • Antimicrobial Evaluation :
    Another study evaluated a series of triazole derivatives against pathogenic bacteria. The results indicated that specific substitutions on the triazole ring led to enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics based on this scaffold.

Properties

CAS No.

618441-33-1

Molecular Formula

C26H23BrN4O4S

Molecular Weight

567.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H23BrN4O4S/c1-17-7-13-20(14-8-17)35-15-23-29-30-26(31(23)22-6-4-3-5-21(22)27)36-16-24(32)28-19-11-9-18(10-12-19)25(33)34-2/h3-14H,15-16H2,1-2H3,(H,28,32)

InChI Key

LRTAVHBVBJXCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3Br)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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